2,4-Quinazolinediamine, 7-methyl-

Overview

Description

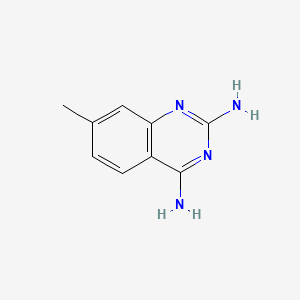

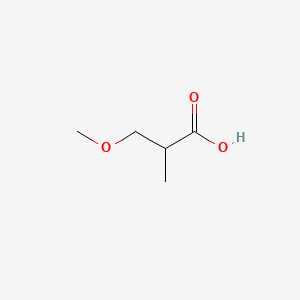

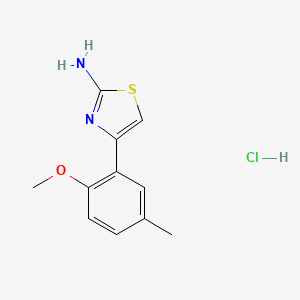

“2,4-Quinazolinediamine, 7-methyl-” is a chemical compound with the molecular formula C9H10N4. It is also known as 7-Methyl-quinazoline-2,4-diamine . It has a molecular weight of 174.21 .

Synthesis Analysis

Quinazoline derivatives have drawn significant attention due to their biological activities. The synthesis methods are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

The molecular structure of “2,4-Quinazolinediamine, 7-methyl-” is represented by the InChI code: 1S/C9H10N4/c1-5-2-3-6-7(4-5)12-9(11)13-8(6)10/h2-4H,1H3,(H4,10,11,12,13) .Chemical Reactions Analysis

Quinazoline derivatives are known for their reactivity as intermediates in the synthesis of other quinazoline analogues . The specific chemical reactions involving “2,4-Quinazolinediamine, 7-methyl-” are not explicitly mentioned in the search results.Scientific Research Applications

Anticancer Activity

Quinazolines, including 7-methylquinazoline-2,4-diamine, have shown promising results in the field of cancer research . They act on different body targets and exhibit anticancer activity .

Antihypertensive Properties

Quinazolines are also known for their antihypertensive properties . They can potentially be used in the treatment of high blood pressure .

Antimicrobial and Antifungal Activity

Quinazolines have demonstrated antimicrobial and antifungal activities . They can potentially be used in the treatment of various bacterial and fungal infections .

Anti-Inflammatory Properties

Quinazolines, including 7-methylquinazoline-2,4-diamine, have shown anti-inflammatory properties . They can potentially be used in the treatment of inflammation-related conditions .

Antituberculosis Activity

Quinazolines have shown antituberculosis activity . They can potentially be used in the treatment of tuberculosis .

Antimalarial Activity

Quinazolines have demonstrated antimalarial activity . They can potentially be used in the treatment of malaria .

Vasodilation Effects

A new quinazoline derivative, (N2-methyl-N4-[(thiophen-2-yl) methyl] quinazoline-2, 4-diamine), has been observed to vasodilate isolated mesenteric arteries through endothelium-independent mechanisms and has acute hypotensive effects in Wistar rats .

Antibacterial Properties

Synthesized compounds like (Z)-3-(2-phenylquinazolin-4-yl)-1H-benzo[b][1,4]diazepin-2(5H)-one and (E)-4-(methylthio)-3-(2-phenylquinazolin-4-yl)-1H-benzo[b][1,4]diazepin-2(5H)-one were observed to be highly potent against Staphylococcus aureus and Escherichia coli .

Mechanism of Action

Target of Action

The primary target of 7-methylquinazoline-2,4-diamine is the protozoan parasite Leishmania donovani , which is the causative agent of visceral leishmaniasis . This compound has shown potent in vitro antileishmanial activity .

Mode of Action

It is known that quinazoline-2,4-diamines with aromatic substituents at both n2 and n4 positions exhibit potent in vitro antileishmanial activity . The compound’s interaction with its target leads to a decrease in the viability of the Leishmania parasites .

Biochemical Pathways

It is known that quinazolines can affect a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antimalarial, anti-hiv, antiviral, and antituberculosis characteristics .

Pharmacokinetics

In a study of similar compounds, it was found that n4-benzyl-n2-(4-chlorobenzyl)quinazoline-2,4-diamine displayed a longer plasma half-life and a greater area under the curve than n2-benzyl-n4-isopropylquinazoline-2,4-diamine . These properties could potentially influence the bioavailability of 7-methylquinazoline-2,4-diamine.

Result of Action

The result of the action of 7-methylquinazoline-2,4-diamine is a decrease in the viability of Leishmania parasites, leading to a potential therapeutic effect against visceral leishmaniasis .

Future Directions

Quinazoline derivatives have potential applications in various fields of biology, pesticides, and medicine . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics . This suggests that “2,4-Quinazolinediamine, 7-methyl-” may also have potential for future research and development.

properties

IUPAC Name |

7-methylquinazoline-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-5-2-3-6-7(4-5)12-9(11)13-8(6)10/h2-4H,1H3,(H4,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDXJVZWJQHECN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NC(=N2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181501 | |

| Record name | 2,4-Quinazolinediamine, 7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Quinazolinediamine, 7-methyl- | |

CAS RN |

27018-16-2 | |

| Record name | 7-Methyl-2,4-quinazolinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27018-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Quinazolinediamine, 7-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027018162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Quinazolinediamine, 7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B3022751.png)

![2-(1'-(tert-Butoxycarbonyl)-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-3-yl)acetic acid](/img/structure/B3022752.png)

![8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B3022757.png)

![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3022768.png)